molecular formula C27H23Cl2N3O3S B3878525 (5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B3878525
M. Wt: 540.5 g/mol
InChI Key: GAPBNWWKAXXVHI-OPEKNORGSA-N
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Description

The compound (5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione is a complex organic molecule that features a combination of carbazole, thiazolidine, and benzylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Carbazole Derivative: The initial step involves the synthesis of the 3,6-dichloro-9H-carbazole derivative. This can be achieved through chlorination of carbazole using reagents like thionyl chloride.

    Hydroxypropylation: The next step involves the introduction of the hydroxypropyl group to the carbazole derivative. This can be done using epichlorohydrin under basic conditions.

    Thiazolidine Ring Formation: The thiazolidine-2,4-dione ring is formed by reacting the hydroxypropyl carbazole derivative with thiourea and chloroacetic acid under acidic conditions.

    Benzylidene Formation: Finally, the benzylidene group is introduced by reacting the thiazolidine derivative with 4-(dimethylamino)benzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro groups on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

Chemistry

    Fluorescent Probes: The compound can be used as a fluorescent probe due to its unique structural features.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology

    Biomolecular Interactions: The compound can be used to study interactions with biomolecules like proteins and nucleic acids.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, the carbazole moiety can intercalate with DNA, while the thiazolidine ring can interact with proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione: This compound is unique due to the combination of carbazole, thiazolidine, and benzylidene moieties.

    Carbazole Derivatives: Compounds like 3,6-dichlorocarbazole share similar structural features but lack the thiazolidine and benzylidene groups.

    Thiazolidine Derivatives: Compounds like thiazolidine-2,4-dione share the thiazolidine ring but lack the carbazole and benzylidene groups.

Uniqueness

The uniqueness of this compound lies in its multifunctional structure, which allows it to interact with a variety of molecular targets and exhibit diverse biological and chemical properties.

Biological Activity

The compound (5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that exhibits a range of biological activities. Thiazolidine-2,4-dione (TZD) derivatives have garnered significant attention due to their diverse pharmacological effects, including antidiabetic, antimicrobial, anti-inflammatory, and antioxidant properties.

Structural Characteristics

The compound features a thiazolidine core with various substituents that enhance its biological activity. The thiazolidine ring is characterized by the presence of sulfur and nitrogen atoms, contributing to its reactivity and interaction with biological targets.

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their role in diabetes management through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This activation leads to improved insulin sensitivity and glucose metabolism. Studies have shown that TZD derivatives can significantly lower blood glucose levels by enhancing insulin signaling pathways in adipose tissues .

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit notable antimicrobial activity against various pathogens. The mechanism often involves inhibition of bacterial cell wall synthesis through the targeting of Mur ligases, which are essential for bacterial growth and replication . In vitro studies have demonstrated that compounds similar to the one possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Antioxidant Activity

The compound also displays antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity is often evaluated using assays such as DPPH and ABTS, where TZD derivatives show considerable free radical scavenging activity .

Anti-inflammatory Effects

Thiazolidine derivatives have been found to exert anti-inflammatory effects by modulating inflammatory pathways. They can inhibit the production of pro-inflammatory cytokines and reduce macrophage infiltration in tissues, thereby alleviating inflammation .

Case Study 1: Antidiabetic Efficacy

In a study evaluating the hypoglycemic effects of various thiazolidinedione derivatives, it was found that certain modifications at the 3rd and 5th positions of the TZD scaffold significantly enhanced PPAR-γ activation. For instance, a derivative with a dimethylamino group showed increased binding affinity to PPAR-γ compared to standard drugs like Rosiglitazone .

Case Study 2: Antimicrobial Activity

A series of synthesized thiazolidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as effective antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Type Mechanism Key Findings
AntidiabeticPPAR-γ activationSignificant reduction in blood glucose levels
AntimicrobialInhibition of Mur ligasesEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenging of ROSHigh free radical scavenging activity
Anti-inflammatoryModulation of cytokine productionDecreased inflammation markers in treated models

Properties

IUPAC Name

(5E)-3-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23Cl2N3O3S/c1-30(2)19-7-3-16(4-8-19)11-25-26(34)32(27(35)36-25)15-20(33)14-31-23-9-5-17(28)12-21(23)22-13-18(29)6-10-24(22)31/h3-13,20,33H,14-15H2,1-2H3/b25-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPBNWWKAXXVHI-OPEKNORGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
(5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione

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